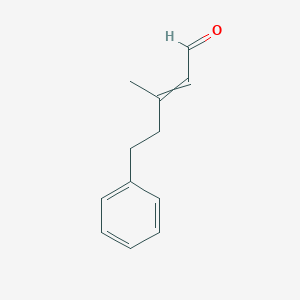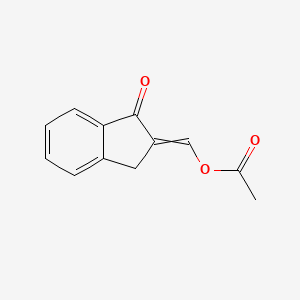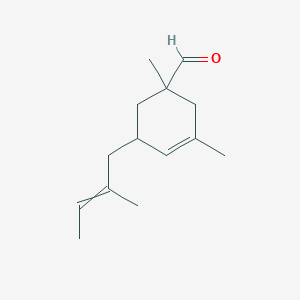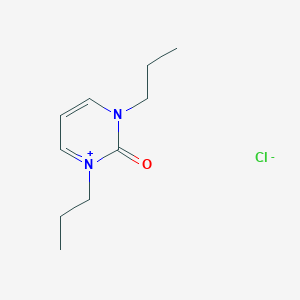
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used .
科学的研究の応用
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
作用機序
The mechanism of action of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its cytotoxic effects on cancer cells .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 2-Oxo-1,2-dihydropyrimidin-3-ium di-μ-chlorido-bis{dichloridobis}
Uniqueness
Compared to similar compounds, 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The presence of propyl groups at positions 1 and 3 enhances its lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
特性
CAS番号 |
54424-50-9 |
|---|---|
分子式 |
C10H17ClN2O |
分子量 |
216.71 g/mol |
IUPAC名 |
1,3-dipropylpyrimidin-1-ium-2-one;chloride |
InChI |
InChI=1S/C10H17N2O.ClH/c1-3-6-11-8-5-9-12(7-4-2)10(11)13;/h5,8-9H,3-4,6-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VYABWPBJZPEUCF-UHFFFAOYSA-M |
正規SMILES |
CCCN1C=CC=[N+](C1=O)CCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


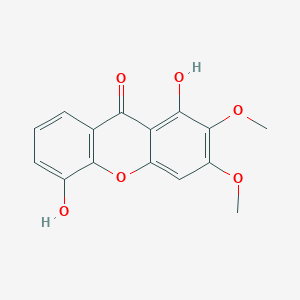

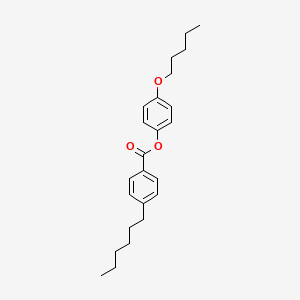

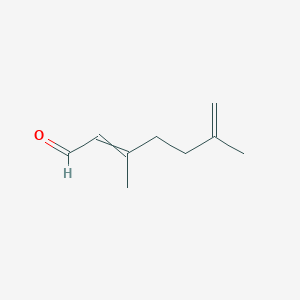

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
